Ethyl 2-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamido)benzoate
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Overview
Description
This compound is a complex organic molecule. It contains several functional groups, including an oxadiazole ring, a furan ring, a piperidine ring, and an acetamido group. These functional groups suggest that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The oxadiazole and furan rings are aromatic, which could contribute to the compound’s stability and reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the various functional groups present in its structure. For example, the acetamido group could undergo hydrolysis, and the oxadiazole ring could participate in electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide demonstrates the interest in 1,3,4-oxadiazole bearing compounds for their biological activities. A series of N-substituted derivatives were synthesized and characterized using NMR, IR, and mass spectral data, indicating the structural diversity achievable with these frameworks (Khalid et al., 2016).
Biological Activities
The synthesized compounds in the study by Khalid et al. (2016) were screened against both Gram-negative and Gram-positive bacteria, where they exhibited moderate to significant antibacterial activity. This research underscores the potential of 1,3,4-oxadiazole derivatives as candidates for antimicrobial agent development.
Structural Diversity and Potential Applications
Further studies on the chemical behavior of related compounds, such as ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate, reveal the reactivity of such molecules with various nucleophiles, suggesting a wide range of potential applications in synthesizing novel compounds with targeted biological activities (Maadadi et al., 2016).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5/c1-2-29-22(28)16-6-3-4-7-17(16)23-19(27)14-26-11-9-15(10-12-26)20-24-25-21(31-20)18-8-5-13-30-18/h3-8,13,15H,2,9-12,14H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPPZUHGPYGPQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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